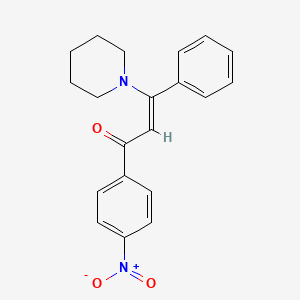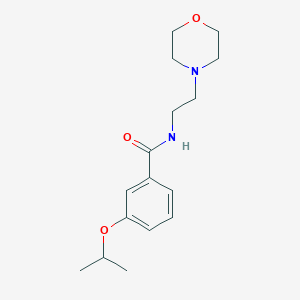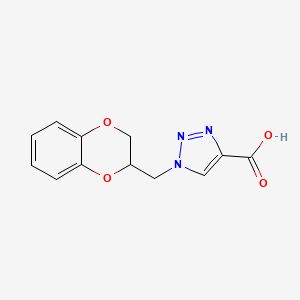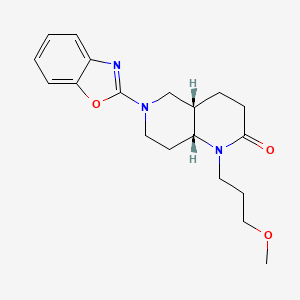
N-(4-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide, commonly known as Br-PIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Br-PIP is a piperidinecarboxamide derivative that has been synthesized and studied for its mechanism of action, physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of Br-PIP is not fully understood, but studies have suggested that it acts as a proteasome inhibitor, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells. Br-PIP has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to increased levels of acetylcholine, which can improve cognitive function in individuals with neurological disorders.
Biochemical and physiological effects:
Br-PIP has been shown to have various biochemical and physiological effects on the body. It has been shown to induce apoptosis in cancer cells, inhibit the activity of acetylcholinesterase, and have anti-inflammatory effects. In addition, studies have shown that Br-PIP can cross the blood-brain barrier, making it a potential candidate for treating neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Br-PIP has several advantages for laboratory experiments, including its high purity and stability. However, there are also some limitations to its use in experiments. For example, Br-PIP is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on human cells and tissues are not well characterized, making it difficult to determine its potential therapeutic applications.
Orientations Futures
There are several future directions for research on Br-PIP. One potential avenue of research is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another area of research is to study its effects on different types of cancer cells and neurological disorders, which could lead to the development of new treatments. Additionally, researchers could investigate the potential use of Br-PIP in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
Br-PIP is synthesized through a multi-step process involving the reaction of 4-bromobenzonitrile with piperidine and propylsulfonyl chloride. The resulting product is then purified through recrystallization to obtain Br-PIP in its pure form. The synthesis method has been optimized to obtain high yields of Br-PIP with minimal impurities.
Applications De Recherche Scientifique
Br-PIP has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have promising activity against cancer cells, with studies indicating that it induces apoptosis and inhibits cell proliferation. Br-PIP has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, Br-PIP has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c1-2-10-22(20,21)18-9-3-4-12(11-18)15(19)17-14-7-5-13(16)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHISVLSVHEIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-propylsulfonylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5296178.png)
![5-ethyl-7-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5296183.png)
![6-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5296189.png)

![2-methyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1(2H)-phthalazinone](/img/structure/B5296216.png)
![4-fluoro-N-[2,2,2-trifluoro-1-(2-pyridin-3-ylpiperidin-1-yl)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5296223.png)
![7-(4-chlorophenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5296226.png)
![4-cinnamoyl-1-[2-(diethylamino)ethyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296228.png)
![4,6-dimethyl-3-[2-methyl-3-(3-pyridinyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5296230.png)
![N-{2-[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}urea](/img/structure/B5296243.png)

![N-[4-(acetylamino)phenyl]-2-chloro-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5296261.png)